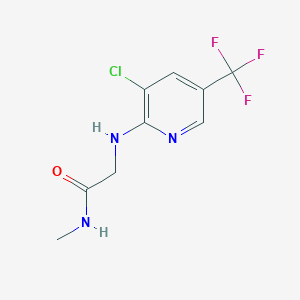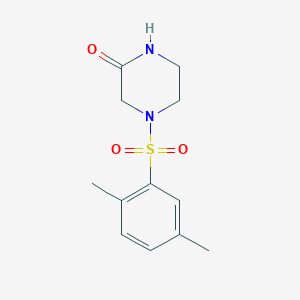
3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrrol ring, and a sulfonyl-pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Pyrrol Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Oxidation: The final step involves the oxidation of the pyridine ring to form the 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrol ring and the hydroxy(methyl)amino group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the pyrrol ring.
Reduction Products: Sulfide derivatives.
Substitution Products: Compounds with substituted fluorophenyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the fluorophenyl and pyrrol groups.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of 3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide involves interactions with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Fluorophenyl)-1H-pyrrole
- 4-((Hydroxy(methyl)amino)methyl)-1H-pyrrole
- Sulfonyl-pyridine derivatives
Uniqueness
The uniqueness of 3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its hydrophobic interactions, while the sulfonyl and hydroxy(methyl)amino groups provide opportunities for hydrogen bonding and other interactions.
Propriétés
Formule moléculaire |
C17H16FN3O4S |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
N-[[5-(2-fluorophenyl)-1-(1-oxidopyridin-1-ium-3-yl)sulfonylpyrrol-3-yl]methyl]-N-methylhydroxylamine |
InChI |
InChI=1S/C17H16FN3O4S/c1-19(22)10-13-9-17(15-6-2-3-7-16(15)18)21(11-13)26(24,25)14-5-4-8-20(23)12-14/h2-9,11-12,22H,10H2,1H3 |
Clé InChI |
DVARUHKYFPNDFC-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=C[N+](=CC=C3)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


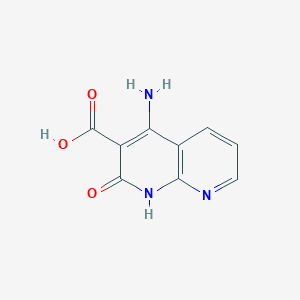
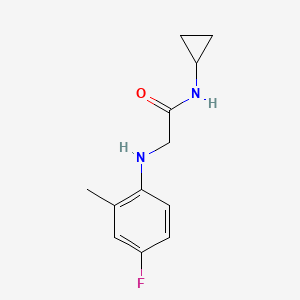
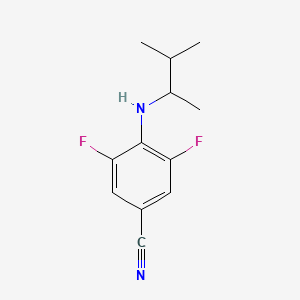
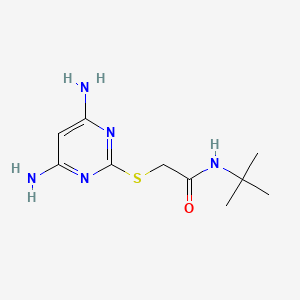

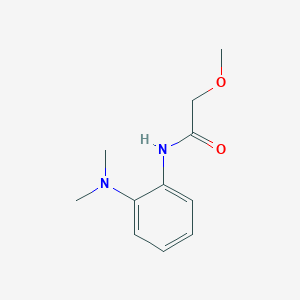
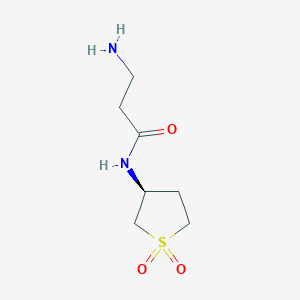

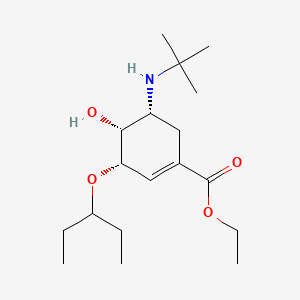
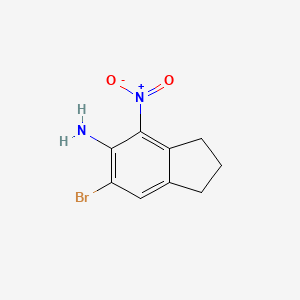
![6-Fluoro-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B14908201.png)

